2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide
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Description
2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis and Imaging
Compounds within the pyrazolo[1,5-a]pyrimidineacetamides series, similar in structure to the specified compound, have been developed for selective ligand targeting of translocator proteins (18 kDa) for PET imaging. These compounds allow in vivo imaging using positron emission tomography (PET), demonstrating their utility in biomedical imaging and diagnostics (Dollé et al., 2008).
Anticancer Activity
Research into derivatives of pyrimidine, such as 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, has shown potential in the search for new anticancer agents. These compounds have demonstrated appreciable cancer cell growth inhibition across several cancer cell lines, highlighting their potential as therapeutic agents (Al-Sanea et al., 2020).
Antitumor Activities
Derivatives of pyrimidinone have been synthesized and tested for their antitumor activities. These compounds exhibit selective anti-tumor properties, suggesting a promising direction for the development of new cancer treatments (Xiong Jing, 2011).
Antimicrobial Activity
Pyrimidinone and oxazinone derivatives fused with thiophene rings, utilizing 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, have shown good antibacterial and antifungal activities. These findings support their potential use as antimicrobial agents in pharmaceutical applications (Hossan et al., 2012).
Enantiomeric Studies
Chiral separation and absolute configuration assignment of enantiomeric couples of potential A3 adenosine receptor antagonists based on the pyrimidinone structure have been achieved. This research contributes to the understanding of stereochemical effects on biological activity, important in drug design and development (Rossi et al., 2016).
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-17-8-5-6-12-20(17)26-21(29)16-28-22-19(11-7-14-25-22)23(30)27(24(28)31)15-13-18-9-3-2-4-10-18/h2-12,14H,13,15-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUFUEIHNXRJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.